molecular formula C10H16N5O13P3 B167190 Oxetanocin guanosine triphosphate CAS No. 133386-21-7

Oxetanocin guanosine triphosphate

Cat. No.: B167190
CAS No.: 133386-21-7
M. Wt: 507.18 g/mol
InChI Key: ZTQGKUZQXQHVIV-UHFFFAOYSA-N
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Description

Oxetanocin guanosine triphosphate (OXT-GTP) is a triphosphate derivative of oxetanocin G, a carbocyclic nucleoside analogue characterized by an oxetane ring replacing the ribose sugar in natural guanosine triphosphate (GTP) . This structural modification confers unique biochemical properties, enabling OXT-GTP to act as a competitive inhibitor of viral and eukaryotic DNA polymerases. Studies demonstrate its role in inhibiting enzymes such as HIV reverse transcriptase and DNA polymerase α, with potency influenced by structural variations in the nucleoside backbone .

Properties

CAS No.

133386-21-7

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)

InChI Key

ZTQGKUZQXQHVIV-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N

Synonyms

oxetanocin guanosine triphosphate

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

OXT-GTP has been studied for its inhibitory effects on various viral DNA polymerases, making it a potential candidate for antiviral drug development.

Key Findings:

  • Inhibition of Hepatitis B Virus (HBV): OXT-GTP has demonstrated efficacy against HBV, with a median effective concentration of approximately 1.5 µM. It inhibits the HBV endogenous DNA polymerase reaction, although it is incorporated into HBV DNA strands at a lower efficiency compared to natural nucleotides like dGTP .
  • Effect on Human Immunodeficiency Virus (HIV): The triphosphate derivatives of oxetanocin, including OXT-GTP, have shown strong inhibition of HIV reverse transcriptase, with Ki values indicating significant potency . This suggests that OXT-GTP could be developed into an effective therapeutic agent against HIV.

Structural Insights and Synthesis

The structural uniqueness of oxetanocin compounds contributes to their biological activity. The four-membered oxetane ring enhances the stability and reactivity of these nucleoside analogs.

  • Synthesis: The synthesis of OXT-GTP involves complex biochemical processes, including the enzymatic conversion of oxetanocin derivatives into their triphosphorylated forms. Research has focused on optimizing these synthetic pathways to improve yield and purity .

Case Studies and Experimental Evidence

Several studies have documented the application of OXT-GTP in experimental settings:

StudyFocusFindings
Tsurimoto et al. (1987)HBV ReplicationDemonstrated that OXT-GTP inhibits HBV DNA synthesis effectively without affecting cellular DNA synthesis at higher concentrations
Inhibitory Effects on Viral PolymerasesExamined the inhibition of various DNA polymerasesFound strong inhibition against HSV-II and HIV RT with Ki values ranging from 0.5 to 1.0 µM for OXT derivatives
Structural CharacterizationInvestigated enzyme interactions with OXT derivativesRevealed tailored active site architecture in phosphohydrolase enzymes that enhances binding affinity for oxetanocin compounds

Comparison with Similar Compounds

Carbocyclic Analogues: C-OXT-GTP vs. OXT-GTP

Carbocyclic oxetanocin G triphosphate (C-OXT-GTP), a close analogue of OXT-GTP, replaces the oxetane ring with a cyclobutane moiety. This modification significantly enhances inhibitory activity:

  • C-OXT-GTP exhibits a Kᵢ of 0.22 μM against DNA polymerase α, compared to weak inhibition by OXT-GTP (Kᵢ ~100 μM) .
  • The cyclobutane ring in C-OXT-GTP improves enzyme binding through conformational rigidity, mimicking the transition state of nucleotide incorporation .
Compound Structural Feature Target Enzyme Inhibitory Activity (Kᵢ) Reference
OXT-GTP Oxetane ring DNA polymerase α ~100 μM
C-OXT-GTP Cyclobutane ring DNA polymerase α 0.22 μM

2'-Modified GTP Derivatives

Guanosine triphosphate derivatives with bulky substitutions at the 2'-ribose position (e.g., C10–C39 series) are designed to inhibit viral RNA polymerases:

  • 2'-Methyl-GTP derivatives show 10–100x higher affinity for Zika virus NS5 polymerase compared to natural GTP .
  • In contrast, OXT-GTP lacks ribose but achieves inhibition via its oxetane ring, which sterically hinders polymerase active sites without requiring 2' modifications .

α-Phosphate-Modified GTPs

α-phosphate modifications (e.g., methyl groups) alter nucleotide incorporation efficiency:

  • Thymidine 5'-(α-P-methyl) triphosphate is synthesized with 20–30% yield but faces challenges in guanosine analogues due to amino group incompatibility .
  • OXT-GTP avoids these issues, as its synthesis leverages carbocyclic intermediates rather than ribose modifications .

Natural GTP and Conformational Analogs

Natural GTP serves as an energy source and signaling molecule, while conformationally restricted analogues like 5'-C-methyl GTP exhibit altered sugar puckering:

  • The (S)-5'-C-methyl GTP isomer adopts a C2'-endo conformation (similar to natural GTP), whereas the (R)-isomer favors C3'-endo, reducing polymerase compatibility .
  • OXT-GTP’s oxetane ring enforces a fixed C3'-endo-like conformation , enhancing steric clash with polymerases that prefer C2'-endo substrates .

Key Research Findings

  • Enzyme Specificity : OXT-GTP and C-OXT-GTP show divergent specificity; the latter strongly inhibits DNA polymerase α, while OXT-GTP is more effective against HIV reverse transcriptase .
  • Therapeutic Potential: C-OXT-GTP’s low Kᵢ positions it as a candidate for anticancer therapies targeting DNA replication, whereas 2'-modified GTPs excel in antiviral applications .
  • Synthetic Challenges : OXT-GTP derivatives are more synthetically accessible than α-phosphate-modified GTPs, which require complex protection-deprotection strategies .

Preparation Methods

Oxetane Ring Construction via Grubbs Catalyzed Metathesis

Dong Wu’s work demonstrates the use of Grubbs’ catalyst (10% loading) for ring-closing metathesis of diene 1.2.3 to cyclopentenol 1.2.4 (59% yield). Subsequent lithium borohydride reduction yields diol 1.2.5 , which undergoes acetylation (Ac₂O, 120–130°C) to diacetate 1.2.6 . Critical to this process is the use of Evans’ boron triflate-mediated aldol condensation, achieving >99% diastereoselectivity in forming the carbocyclic skeleton.

Guanine Coupling via Mitsunobu and Palladium-Catalyzed Reactions

Coupling the oxetane intermediate to guanine employs two primary strategies:

  • Mitsunobu Reaction : 2-Amino-6-chloropurine reacts with diol 1.2.5 under Mitsunobu conditions (Ph₃P, diethyl azodicarboxylate), achieving 71% yield.

  • Palladium-Mediated Allylation : Allylpalladium chloride dimer facilitates coupling in THF/DMSO, though stereo-hindrance from tert-butoxyl groups occasionally necessitates alternative routes.

Protecting Group Strategies

Benzoyl (Bz) and tert-butyl (t-Bu) groups are pivotal for hydroxyl protection during synthesis. For example, selective deprotection of isopropylidene groups using HCl/MeOH (1:75) precedes diazotization and zinc dust reduction to yield diamino intermediates.

Triphosphorylation of Oxetanocin Nucleoside

Converting oxetanocin to its triphosphate form leverages both chemical and enzymatic methods.

Chemical Triphosphorylation via One-Pot Oxidation-Reduction

The PubMed-described "one-pot, two-step" method for UNA-GTP synthesis is adaptable to oxetanocin:

  • Oxidation : Sodium periodate (NaIO₄) in aqueous medium opens the ribose ring.

  • Reduction : Sodium borohydride (NaBH₄) reduces intermediates to form UNA-GTP.
    While yields for oxetanocin GTP are unreported, analogous applications achieve gram-scale production with >90% purity.

Enzymatic Triphosphorylation Using Immobilized Kinases

The CN110714043A patent details GTP synthesis via immobilized PPK and GMPK:

  • Enzyme Immobilization : Agarose-IDA-Ni²⁺ carriers bind PPK/GMPK mixtures (150 rpm, 4–6 h), achieving 80% activity retention after 10 cycles.

  • Reaction Conditions : 37°C, pH 7.0, 150 rpm, with GMP (200–300 g/L), sodium hexametaphosphate, and MgCl₂.

  • Yield : 200–250 g GTP per 10 L batch after chromatographic separation.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

Parameter Chemical Synthesis Enzymatic Method
Yield per Step53–87%80–90% (enzyme reuse)
ScaleMilligram to gram10–20 L batches
Purity≥95% (HPLC)≥98% (chromatography)
CostHigh (catalysts)Moderate (enzyme reuse)

Stereochemical Control

Chemical routes excel in stereoselectivity (e.g., Evans’ aldol, >99% de), whereas enzymatic methods face challenges in chiral specificity for non-native substrates like oxetanocin.

Purification and Characterization

Chromatographic Separation

Ion-exchange chromatography (DEAE-Sephadex) resolves triphosphates from mono-/diphosphates, with GTP eluting at 0.5–0.7 M NaCl gradients. Reverse-phase HPLC (C18 column, 5 mM TEAA buffer) confirms purity (>98%).

Spectroscopic Validation

  • ¹H/¹³C NMR : Oxetane protons resonate at δ 4.2–4.5 ppm; triphosphate groups show δ -5 to -10 ppm (³¹P NMR).

  • MS (ESI-) : [M-H]⁻ peaks at m/z 522.1 for Oxetanocin GTP .

Q & A

Q. What structural features differentiate Oxetanocin GTP from canonical GTP, and how do these modifications influence its biochemical function?

Oxetanocin GTP is a carbocyclic analogue where the ribose oxygen is replaced by a methylene group, forming an oxetane ring. This modification enhances metabolic stability against phosphatases while maintaining recognition by viral polymerases. The triphosphate moiety enables competitive binding to GTP-binding sites, acting as a nonobligate chain terminator in viral DNA synthesis . Structural comparisons using X-ray crystallography (e.g., 2.8 Å resolution in Trypanosoma brucei GMP reductase studies) reveal conserved binding interactions despite the altered sugar moiety .

Q. What methodologies are optimal for synthesizing and purifying Oxetanocin GTP for in vitro studies?

Synthesis involves enzymatic phosphorylation of oxetanocin G using nucleoside diphosphate kinase and ATP as a phosphate donor. Purification requires anion-exchange chromatography (e.g., DEAE-Sephadex) with gradient elution (0.1–1.0 M NH₄HCO₃). Purity is validated via HPLC (C18 column, 254 nm detection) and mass spectrometry (ESI-MS, expected m/z 504.20 for the free acid) .

Q. How can researchers quantify Oxetanocin GTP uptake and incorporation kinetics in viral polymerase assays?

Use radiolabeled [γ-³⁵S]GTPγS in competitive binding assays with purified polymerases (e.g., HIV reverse transcriptase). Pre-steady-state kinetics with stopped-flow instruments measure incorporation rates (kₚₒₗ) and dissociation constants (Kd). Compare results to UTP/GTP controls to assess substrate selectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in nucleotide triphosphate utilization data across viral polymerase isoforms?

Employ single-turnover kinetic assays with varying Mg²⁺ concentrations (1–10 mM) to isolate rate-limiting steps (e.g., binding vs. catalysis). Pair with structural data (cryo-EM or X-ray) to identify isoform-specific conformational changes. For example, HSV-1 polymerase shows 3-fold higher Oxetanocin GTP incorporation than HSV-2 due to active-site residue variations (e.g., Tyr⁶⁴⁶→Phe) .

Q. How does Oxetanocin GTP’s mechanism differ between telomerase inhibition and viral polymerase chain termination?

In telomerase, Oxetanocin GTP binds the RNA template pocket, blocking primer elongation (IC₅₀ = 0.8 µM). For viral polymerases, it competes with GTP/dGTP at the catalytic site (Kᵢ = 2.3 µM). Use fluorescence polarization assays with Cy3-labeled primers to distinguish binding modes .

Q. What thermodynamic profiling techniques elucidate Oxetanocin GTP’s allosteric effects on G-protein signaling pathways?

Isothermal titration calorimetry (ITC) quantifies binding enthalpy (ΔH) and stoichiometry (n) for GTPase-Oxetanocin GTP interactions. Compare to GDP-bound states using ³¹P-NMR to monitor phosphate group dynamics. Data show Oxetanocin GTP stabilizes inactive Gα conformations 5-fold longer than GTP .

Methodological Considerations

Q. How should researchers design controls for GTPase activity assays involving Oxetanocin GTP?

Include:

  • Positive control : GTP (1 mM) to establish baseline hydrolysis rates.
  • Negative control : Non-hydrolyzable GTPγS (1 mM).
  • Specificity control : ATP (1 mM) to rule off-target effects. Measure phosphate release via malachite green assay (A₆₅₀ nm) at 30-sec intervals .

Q. What statistical approaches are critical for interpreting conflicting data on Oxetanocin GTP’s metabolic stability?

Apply ANOVA with post-hoc Tukey tests to compare degradation half-lives (t₁/₂) across tissue homogenates (e.g., liver vs. brain). Use linear regression to correlate stability with phosphatase activity (R² > 0.9 required). Conflicting reports often arise from interspecies enzyme variability (e.g., human vs. murine esterases) .

Data Presentation Standards

Q. What metadata must accompany crystallographic studies of Oxetanocin GTP-protein complexes?

  • Deposition codes : PDB ID, resolution (e.g., 2.8 Å), R-factor (<0.25).
  • Ligand parameters : Bond angles/distances for the oxetane ring (C1'-C2'-C3'-C4').
  • Validation : Ramachandran outliers <1%, MolProbity score <2.0 .

Q. How should kinetic data for Oxetanocin GTP be visualized to highlight substrate selectivity?

Use Michaelis-Menten plots with error bars (SEM, n=3) and secondary plots (e.g., kₐₜ vs. [Mg²⁺]). Annotate with kcat/Km ratios for GTP vs. Oxetanocin GTP. For example, Eco RNAP shows kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹ for GTP vs. 8.7 × 10³ M⁻¹s⁻¹ for Oxetanocin GTP .

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